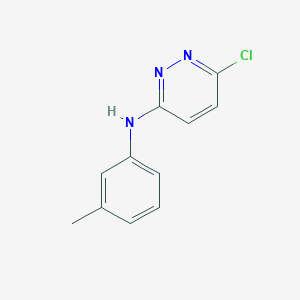

6-Chloro-N-m-tolylpyridazin-3-amine

Description

Significance of Pyridazine (B1198779) Core Structures in Chemical Science

The pyridazine ring, a six-membered heterocycle containing two adjacent nitrogen atoms, possesses a unique set of physicochemical properties that make it a valuable scaffold in medicinal chemistry and materials science. nih.govwikipedia.org Its weak basicity, high dipole moment, and capacity for robust hydrogen bonding are crucial for its interactions with biological targets. nih.gov These characteristics contribute to its utility in molecular recognition and can lead to improved pharmacological profiles, such as reduced interaction with the hERG potassium channel, a common concern in drug development. nih.gov

The pyridazine core is a feature in several approved drugs and is a popular pharmacophore in herbicides. wikipedia.org The versatility of the pyridazine structure allows for a wide range of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties. scholarsresearchlibrary.com

Historical Context of Pyridazine Chemistry Development

The first pyridazine was synthesized by Emil Fischer during his investigations into the Fischer indole (B1671886) synthesis, involving the condensation of phenylhydrazine (B124118) and levulinic acid. wikipedia.org The parent heterocycle, pyridazine, was initially prepared through the oxidation of benzocinnoline to pyridazinetetracarboxylic acid, followed by decarboxylation. wikipedia.org A more efficient synthesis route starting from maleic hydrazide was later developed. wikipedia.org The synthesis of pyridazine derivatives often involves the condensation of 1,4-diketones or 4-ketoacids with hydrazines. wikipedia.org Despite their synthetic accessibility, pyridazines are relatively rare in nature. wikipedia.org

Rationale for Research Focus on 6-Chloro-N-m-tolylpyridazin-3-amine and Related Analogs

The specific compound, this compound, combines the foundational pyridazine core with two key substituents: a chloro group at the 6-position and an N-m-tolyl group at the 3-position. The chlorine atom, an electron-withdrawing group, can significantly influence the electronic properties of the pyridazine ring, potentially enhancing its reactivity and biological activity. The tolyl group, a substituted aromatic ring, can participate in various non-covalent interactions, such as pi-pi stacking and hydrophobic interactions, which are critical for binding to biological macromolecules.

Research into analogs of this compound has demonstrated that substituted pyridazines can act as potent and selective inhibitors of various enzymes. For instance, a series of novel pyridazine analogues were found to be non-competitive, reversible inhibitors of protein tyrosine phosphatase 1B (PTP1B), an important target in diabetes and obesity research. nih.gov The structural modifications on the pyridazine ring allowed for the tuning of inhibitory potency and selectivity. nih.gov This highlights the potential for discovering new therapeutic agents by exploring the chemical space around the this compound scaffold.

Overview of Key Research Avenues for this compound

Current research on this compound and its analogs primarily focuses on their potential as biologically active agents. The structural features of this compound suggest possible applications in several areas:

Antimicrobial Activity: Pyridazine derivatives have shown promise as antibacterial and antifungal agents. scholarsresearchlibrary.comnih.gov The presence of the chloro and tolyl groups on the pyridazine ring of this compound could contribute to its antimicrobial efficacy.

Anticancer Potential: The pyridazine scaffold is found in compounds with demonstrated anticancer activity. scholarsresearchlibrary.com Research is ongoing to evaluate the potential of this compound to inhibit cancer cell growth and to understand its mechanism of action at the molecular level.

Enzyme Inhibition: As demonstrated by the PTP1B inhibitors, substituted pyridazines can be designed to target specific enzymes with high affinity and selectivity. nih.gov Investigating the inhibitory activity of this compound against a panel of enzymes could reveal new therapeutic targets.

Detailed Research Findings

While specific, in-depth research articles solely focused on this compound are not abundant in the public domain, we can infer its properties and potential from the broader study of pyridazine chemistry and related analogs.

Physicochemical Properties:

The predicted and known properties of this compound and its parent pyridazine structure are summarized below.

| Property | Value/Information | Source |

| Molecular Formula | C₁₁H₁₀ClN₃ | nih.gov |

| Molecular Weight | 219.67 g/mol | |

| Appearance | Likely a solid at room temperature | Inferred |

| pKa (predicted) | 3.79 | |

| Parent Pyridazine Boiling Point | 208 °C | wikipedia.org |

| Parent Pyridazine Melting Point | -8 °C | wikipedia.org |

Spectroscopic Data:

Spectroscopic techniques are crucial for the characterization of novel compounds. Based on the structure of this compound and data for similar compounds, the expected spectroscopic features are:

| Spectroscopy | Expected Features | Source |

| ¹H NMR | Signals in the aromatic region for the tolyl and pyridazine protons, a signal for the amine proton, and a signal for the methyl group protons. | |

| ¹³C NMR | Resonances for the carbon atoms of the pyridazine and tolyl rings. | |

| IR Spectroscopy | Stretching vibrations for N-H (around 3300 cm⁻¹) and C-Cl bonds. | |

| Mass Spectrometry | A molecular ion peak corresponding to the mass of the compound. |

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-N-(3-methylphenyl)pyridazin-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClN3/c1-8-3-2-4-9(7-8)13-11-6-5-10(12)14-15-11/h2-7H,1H3,(H,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJMNGYNPNWQRPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC2=NN=C(C=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 6 Chloro N M Tolylpyridazin 3 Amine and Its Derivatives

Classical Synthetic Routes to Pyridazine (B1198779) Scaffolds

The foundational step in synthesizing many pyridazine derivatives is the construction of the heterocyclic ring itself. Classical methods have long been established for this purpose, primarily involving cyclization reactions.

Cyclization Reactions for Pyridazine Ring Formation

The most common and enduring method for constructing the pyridazine ring involves the condensation of a 1,4-dicarbonyl compound with hydrazine (B178648) or its derivatives. researchgate.netmdpi.com This reaction takes advantage of the nucleophilic nature of hydrazine, which attacks the two carbonyl groups to form a dihydropyridazine (B8628806) intermediate that subsequently aromatizes, often through oxidation or elimination, to yield the stable pyridazine ring.

Another powerful, albeit more modern, classical approach is the transition metal-catalyzed [2+2+2] cycloaddition. nih.govacsgcipr.org This method involves the cyclotrimerization of alkynes with a nitrile, which serves as the nitrogen source for one of the ring atoms. While highly convergent, controlling the regioselectivity to produce the desired pyridazine substitution pattern can be a significant challenge. Metal catalysts, by providing lower energy pathways, can facilitate cycloaddition reactions that are otherwise thermally disfavored. acsgcipr.org Researchers have also explored novel cyclization strategies, such as those involving pyridinium (B92312) 1,4-zwitterions, to access fused pyridazine systems like pyrido[1,2-a]pyrazines. mdpi.com

Approaches to Substituted Chloropyridazines

Once the pyridazine ring is formed, or concurrently with its formation, specific substituents must be introduced. For the synthesis of 6-Chloro-N-m-tolylpyridazin-3-amine, the installation of a chlorine atom is a critical step. A common precursor for this is 3,6-dichloropyridazine (B152260), which can be synthesized from maleic anhydride.

A standard method for introducing chlorine atoms onto a pyridazinone core involves the use of chlorinating agents like phosphorus oxychloride (POCl₃). mdpi.comnih.govresearchgate.net For instance, a hydroxy-substituted pyridazine (a pyridazinone) can be converted to its corresponding chloropyridazine by heating with POCl₃. This transformation is a key step in creating versatile intermediates for further functionalization.

Substituted chloropyridazines can also be prepared through nucleophilic aromatic substitution (SNAr) reactions on more highly chlorinated precursors. For example, the reaction of 3,6-dichloropyridazine with a nucleophile, such as 4-hydroxybenzaldehyde (B117250) in the presence of a base like potassium carbonate, can selectively replace one of the chlorine atoms to yield a monosubstituted chloropyridazine derivative. nih.gov The reactivity and regioselectivity of such substitutions are governed by the electronic properties of the pyridazine ring and the nature of the existing substituents.

Advanced Synthetic Strategies for this compound Synthesis

While classical methods are effective for building the pyridazine core, advanced strategies, particularly palladium-catalyzed cross-coupling reactions, have become indispensable for the precise and efficient functionalization required to synthesize complex molecules like this compound. researchgate.netnobelprize.org These reactions allow for the direct formation of carbon-carbon and carbon-heteroatom bonds on the pyridazine nucleus under mild conditions and with high functional group tolerance. researchgate.netnobelprize.org

Palladium-Catalyzed Cross-Coupling Reactions in Pyridazine Functionalization

The advent of palladium-catalyzed cross-coupling has revolutionized the synthesis of substituted heterocycles. researchgate.net For pyridazines, these reactions provide a powerful means to introduce aryl, vinyl, alkynyl, and other groups onto the ring, which is essential for creating diverse libraries of compounds for biological screening. The general mechanism involves the oxidative addition of a halopyridazine to a Pd(0) complex, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. youtube.com

The Suzuki-Miyaura coupling is one of the most widely used palladium-catalyzed reactions for forming C-C bonds. mdpi.com It involves the reaction of an organic halide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. youtube.com This method is highly advantageous for preparing aryl-substituted pyridazines due to the commercial availability of a vast array of boronic acids, the mild reaction conditions, and the generally non-toxic nature of the boron-containing byproducts. mdpi.com

For example, 3-bromo-6-(thiophen-2-yl)pyridazine has been successfully coupled with various (hetero)aromatic boronic acids to synthesize π-conjugated pyridazine derivatives. mdpi.com However, the Suzuki-Miyaura coupling of nitrogen-containing heterocycles is not without its challenges. The so-called "2-pyridyl problem" refers to the propensity of 2-halopyridine-like substrates and their corresponding boronic acids to undergo side reactions, such as proto-deboronation, which can lead to low yields. acs.org Careful selection of ligands, bases, and reaction conditions is often necessary to overcome these issues. The use of robust protecting groups, such as the SEM (2-(trimethylsilyl)ethoxymethyl) group, has also been shown to be effective in preventing undesired side reactions during the coupling of bromopyrroles, a related heterocyclic system. nih.gov

| Aryl Halide | Boronic Acid/Ester | Catalyst/Ligand | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|---|

| 3-Bromo-6-(thiophen-2-yl)pyridazine | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | High | mdpi.com |

| 3-Br-5-Cl-2-pyridine allylsulfone | Sulfonyl boronic acid | Not specified | Not specified | Not specified | 75% | acs.org |

| Aryl Bromide | Bisp(pinacolato)diboron (for borylation) | Pd(dppf)Cl₂ | KOAc | Dioxane | 80% (for boronate ester) | youtube.com |

| Diaryl bromide | Boronic ester | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | High | youtube.com |

Beyond the Suzuki-Miyaura reaction, several other palladium-catalyzed cross-coupling methods are crucial for the functionalization of pyridazines.

Sonogashira Coupling: This reaction creates a C(sp)-C(sp²) bond by coupling a terminal alkyne with an aryl or vinyl halide. wikipedia.orglibretexts.org It typically employs a palladium catalyst and a copper(I) co-catalyst. organic-chemistry.org Chloropyrazines, which are structurally similar to chloropyridazines, have proven to be excellent substrates for this reaction. rsc.org The development of copper-free Sonogashira protocols is of significant interest, particularly in pharmaceutical synthesis, to avoid issues with copper contamination and undesirable alkyne homocoupling. nih.gov

Heck Coupling: The Heck (or Mizoroki-Heck) reaction forms a substituted alkene by reacting an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. wikipedia.org This method can be used to introduce vinyl groups onto the pyridazine ring. Variations like the amino-Heck reaction have been developed, which can lead to the intramolecular formation of pyridine (B92270) rings from acyclic precursors. wikipedia.org Microwave-assisted Heck reactions have been shown to efficiently functionalize complex heterocyclic systems like imidazo[1,2-a]pyridines. nih.gov

Negishi Coupling: The Negishi coupling involves the reaction of an organohalide with an organozinc compound, catalyzed by a nickel or palladium complex. wikipedia.org Organozinc reagents are more reactive than their corresponding organoboron or organotin counterparts, often leading to faster reactions and higher yields. wikipedia.org This method demonstrates high functional group tolerance and is effective for coupling various organic groups, including alkyl, aryl, and allyl. wikipedia.org Notably, Negishi coupling has been used for the selective functionalization at the C-3 position of the pyridazine scaffold using arylzinc species. researchgate.net

| Reaction | Aryl Halide | Coupling Partner | Catalyst System | Key Features | Reference |

|---|---|---|---|---|---|

| Sonogashira | Chloropyrazine | Phenylacetylene | [Pd(allyl)Cl]₂/PPh₃ | Quantitative conversion to diarylacetylene. | rsc.org |

| Sonogashira (Cu-free) | Aryl Bromide | Terminal Alkyne | [DTBNpP]Pd(crotyl)Cl | Room temperature, high yields, excellent functional group tolerance. | nih.gov |

| Heck | Iodobenzene | Styrene | PdCl₂/KOAc | Forms stilbene; the foundational Heck reaction. | wikipedia.org |

| Negishi | 3-thio-6-chloropyridazine derivative | Arylzinc halide | Pd(OAc)₂/SPhos | Regioselective functionalization at the C-3 position. | researchgate.net |

| Negishi | 2-Bromopyridine | Pyridyl zinc halide | Pd(PPh₃)₄ | High yield synthesis of bipyridines under mild conditions. | orgsyn.orgresearchgate.net |

Nucleophilic Aromatic Substitution (SNAr) on Halopyridazines

The synthesis of N-substituted 3-amino-6-chloropyridazines is frequently achieved via Nucleophilic Aromatic Substitution (SNAr) on a di-substituted pyridazine precursor. The most common starting material for this transformation is 3,6-dichloropyridazine. The presence of two electron-withdrawing nitrogen atoms in the pyridazine ring activates the chlorine atoms towards nucleophilic attack.

The reaction mechanism typically proceeds in a stepwise manner. First, a nucleophile, such as an amine, attacks one of the chlorinated carbon atoms of the pyridazine ring. This addition step temporarily disrupts the aromaticity of the ring, forming a negatively charged intermediate known as a Meisenheimer complex. This intermediate is stabilized by the electron-withdrawing nature of the pyridazine ring system. In the subsequent step, the aromaticity is restored through the elimination of a chloride ion, yielding the substituted product.

In the context of synthesizing compounds like this compound, the reaction of 3,6-dichloropyridazine with an aromatic amine like m-toluidine (B57737) is a primary route. The regioselectivity of this reaction can be a challenge; the substitution can potentially occur at either the C3 or C6 position. The reaction conditions, including solvent, temperature, and the presence of a base, can influence which isomer is favored. For instance, studies on the related 3,6-dichloro-4-methylpyridazine (B106839) have highlighted the difficulty in separating the resulting regioisomers after amination. mdpi.com

Displacement reactions on 3,6-dichloropyridazine 1-oxide have shown that with certain nucleophiles, such as those containing sulfur, substitution preferentially occurs at the 6-position. rsc.org While nitrogen nucleophiles may exhibit different regioselectivity, this underscores the electronic differences between the C3 and C6 positions. Catalysts, including crown ethers, have also been explored to facilitate nucleophilic aromatic substitutions on various aromatic systems, which could potentially be applied to pyridazine synthesis. google.com

A common strategy involves the initial reaction of 3,6-dichloropyridazine with ammonia (B1221849) to produce 3-amino-6-chloropyridazine (B20888), which then undergoes further substitution reactions. inforang.com

Table 1: Examples of Nucleophilic Aromatic Substitution on Halopyridazines

| Starting Material | Nucleophile | Product | Reference |

|---|---|---|---|

| 3,6-dichloropyridazine | Liquid Ammonia | 3-amino-6-chloropyridazine | inforang.com |

| 3,6-dichloro-4-methylpyridazine | Ammonia | Mixture of 3-chloro-4-methylpyridazin-6-amine and 6-chloro-4-methylpyridazin-3-amine | mdpi.com |

| 3,6-dichloropyridazine 1-oxide | Sodium Sulphide | 3-chloropyridazine-6-thiol 1-oxide | rsc.org |

Direct Amination Approaches for Pyridazinamines

Direct amination refers to the introduction of an amino group onto a heterocyclic core. In the synthesis of pyridazinamines, this can be achieved through various methods. One of the most direct approaches involves the reaction of a halopyridazine with an amine, as detailed in the SNAr section. The synthesis of 3-amino-6-chloropyridazine from 3,6-dichloropyridazine using liquid ammonia under pressure is a prime example of a direct amination process on a di-substituted pyridazine. inforang.com This key intermediate serves as a building block for a wide array of more complex pyridazine derivatives. inforang.com

More advanced and regioselective methods for the synthesis of pyridazinamines have also been developed. One such method is the aza-Diels-Alder reaction. For example, 6-aryl-pyridazin-3-amines can be synthesized with high regioselectivity by reacting 1,2,3-triazines with 1-propynylamines. organic-chemistry.org This metal-free approach involves an inverse electron-demand aza-Diels-Alder reaction, where the 1,2,3-triazine (B1214393) acts as the diene and the ynamine serves as the dienophile, leading directly to the aminopyridazine structure. organic-chemistry.org This method offers broad substrate compatibility and high yields under neutral conditions. organic-chemistry.org

While the direct amination of an unsubstituted or mono-substituted pyridazine ring can be challenging, the use of pre-functionalized pyridazines, particularly halopyridazines, remains the most prevalent strategy for constructing pyridazinamines.

Convergent and Divergent Synthesis for this compound Analogs

The generation of a library of analogs based on the this compound scaffold is crucial for structure-activity relationship (SAR) studies in medicinal chemistry. Both convergent and divergent synthetic strategies can be employed for this purpose.

A divergent synthesis approach is particularly well-suited for creating analogs of this compound. This strategy involves starting with a common intermediate that can be elaborated into a wide range of different products. In this case, two key intermediates could be utilized:

3,6-dichloropyridazine: This commercially available starting material can be reacted with a diverse library of substituted anilines, benzylamines, or aliphatic amines to generate a wide array of N-substituted 6-chloropyridazin-3-amine analogs.

3-amino-6-chloropyridazine: This intermediate, synthesized from 3,6-dichloropyridazine, can be subjected to various reactions, such as N-acylation or N-alkylation, to introduce diversity at the amino group. inforang.com For example, reacting it with different acid anhydrides produces a series of N-acylated derivatives. inforang.com

A convergent synthesis strategy involves preparing different fragments of the target molecule separately and then combining them in the final steps. For this particular scaffold, a convergent approach is less common but conceivable. It might involve the synthesis of a pre-formed N-m-tolylhydrazine derivative which is then cyclized with a four-carbon synthon to construct the pyridazine ring. However, the yields and regioselectivity of such cyclization reactions can be problematic. The divergent approach starting from a pre-formed pyridazine ring is generally more efficient and reliable for this class of compounds.

The application of these strategies allows for the systematic modification of the N-m-tolyl group and exploration of other substituents on the pyridazine ring, facilitating the optimization of biological activity.

Green Chemistry Principles in the Synthesis of Pyridazine Derivatives

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to reduce environmental impact, improve safety, and increase efficiency. While specific literature on the green synthesis of this compound is scarce, the principles can be readily applied to the known synthetic routes for pyridazine derivatives.

Key green chemistry approaches applicable to pyridazine synthesis include:

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and cleaner reactions in a fraction of the time required for conventional heating. nih.govresearchgate.net The SNAr reactions on 3,6-dichloropyridazine are prime candidates for optimization using microwave technology. This can reduce energy consumption and potentially minimize the formation of by-products.

One-Pot, Multicomponent Reactions (MCRs): MCRs, where multiple starting materials react in a single vessel to form the product, are highly atom-economical and efficient. Designing a one-pot synthesis for pyridazine derivatives, for instance by combining the cyclization and substitution steps, would align with green chemistry principles. Multicomponent reactions have been successfully used for the green synthesis of other nitrogen-containing heterocycles like pyridines. nih.govresearchgate.net

Use of Greener Solvents: Traditional syntheses often employ volatile and hazardous organic solvents. Replacing these with more environmentally benign alternatives such as water, ethanol, or polyethylene (B3416737) glycol (PEG) is a key goal of green chemistry.

Catalysis: The use of efficient and recyclable catalysts can improve the sustainability of chemical processes. For pyridazine synthesis, this could involve developing solid-supported catalysts for amination reactions that can be easily recovered and reused. For example, magnetic nanoparticles have been used as recyclable catalysts for the green synthesis of other heterocyclic compounds like pyrazoles. rsc.org

By integrating these green chemistry principles, the synthesis of this compound and its analogs can be made more sustainable and efficient.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 3,6-dichloropyridazine |

| m-toluidine |

| 3-amino-6-chloropyridazine |

| 3,6-dichloro-4-methylpyridazine |

| 3-chloropyridazine-6-thiol 1-oxide |

| 1,2,3-triazines |

| 1-propynylamines |

| 6-aryl-pyridazin-3-amines |

| N-m-tolylhydrazine |

| Pyridines |

Advanced Spectroscopic and Analytical Methodologies for 6 Chloro N M Tolylpyridazin 3 Amine Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H NMR spectroscopy identifies the number and type of hydrogen atoms in a molecule. The chemical shift (δ) of a proton is influenced by its local electronic environment, while spin-spin coupling provides information about adjacent protons. For 6-Chloro-N-m-tolylpyridazin-3-amine, the ¹H NMR spectrum is predicted to show distinct signals for the protons on the pyridazine (B1198779) ring, the tolyl group, the methyl group, and the amine group.

The aromatic protons on the pyridazine and tolyl rings are expected to appear in the downfield region, typically between δ 7.2 and 8.1 ppm. The specific chemical shifts and coupling patterns would be dictated by the electronic effects of the chloro and amino substituents on the pyridazine ring and the methyl group on the tolyl ring. The methyl protons of the tolyl group would appear as a singlet in the upfield region, characteristic of alkyl protons. The amine (N-H) proton signal is often broad and its chemical shift can vary depending on the solvent and concentration.

Predicted ¹H NMR Data for this compound Predicted data based on general principles of NMR spectroscopy. Actual experimental values may vary.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| Pyridazine-H | ~ 7.0 - 8.0 | Doublet | 1H |

| Pyridazine-H | ~ 7.0 - 8.0 | Doublet | 1H |

| Tolyl-H | ~ 7.1 - 7.5 | Multiplet | 4H |

| Amine-NH | ~ 9.0 - 10.0 | Singlet (broad) | 1H |

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound would give a distinct signal. The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of attached atoms. The pyridazine ring carbons would be found in the aromatic region of the spectrum, with the carbon atom bonded to the chlorine atom appearing at a characteristic chemical shift. The carbons of the tolyl group would also resonate in the aromatic region, while the methyl carbon would appear in the upfield alkyl region.

Predicted ¹³C NMR Data for this compound Predicted data based on general principles of NMR spectroscopy. Actual experimental values may vary.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Pyridazine C-Cl | ~ 150 - 160 |

| Pyridazine C-N | ~ 140 - 150 |

| Pyridazine CH | ~ 115 - 130 |

| Tolyl C-N | ~ 140 - 145 |

| Tolyl C-CH₃ | ~ 135 - 140 |

| Tolyl CH | ~ 120 - 130 |

Two-dimensional (2D) NMR techniques are instrumental in establishing the complete structural connectivity of complex molecules.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) spin-spin coupling relationships. For this compound, COSY would show correlations between adjacent protons on the pyridazine ring and within the tolyl group, confirming their respective spin systems.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) : These experiments correlate directly bonded proton and carbon atoms (¹H-¹³C). Each cross-peak in an HMQC or HSQC spectrum links a proton signal to the signal of the carbon it is attached to, allowing for unambiguous assignment of the carbon skeleton.

Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, which can be used to determine its elemental composition. For this compound (C₁₁H₁₀ClN₃), HRMS would be used to confirm its molecular formula by comparing the experimentally measured exact mass with the theoretically calculated mass. The presence of chlorine would be indicated by a characteristic isotopic pattern for the molecular ion peak, with the M+2 peak having approximately one-third the intensity of the M peak.

Predicted HRMS Data for this compound

| Ion | Molecular Formula | Calculated m/z |

|---|---|---|

| [M+H]⁺ | C₁₁H₁₁ClN₃⁺ | 220.0636 |

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) which is then fragmented, and the resulting fragment ions are analyzed. This provides detailed structural information by revealing the fragmentation pathways of the molecule.

For this compound, the protonated molecule ([M+H]⁺) would be selected and subjected to collision-induced dissociation. Plausible fragmentation pathways would include:

Loss of the tolyl group.

Cleavage of the pyridazine ring.

Loss of a chlorine radical or HCl.

The analysis of these fragmentation patterns allows for the confirmation of the connectivity of the different structural units within the molecule.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

The IR spectrum of the parent compound, 3-amino-6-chloropyridazine (B20888), shows characteristic bands that would also be expected in the spectrum of this compound, with some shifts and additional bands due to the tolyl group.

Key expected vibrational modes for this compound:

N-H Stretching: The secondary amine (N-H) group would typically exhibit a stretching vibration in the range of 3300-3500 cm⁻¹. The exact position and shape of this band can be influenced by hydrogen bonding.

C-H Stretching: Aromatic C-H stretching vibrations from both the pyridazine and tolyl rings are expected in the region of 3000-3100 cm⁻¹. The aliphatic C-H stretching from the methyl group on the tolyl ring would appear just below 3000 cm⁻¹.

C=N and C=C Stretching: The pyridazine ring will have characteristic C=N and C=C stretching vibrations between 1400 and 1600 cm⁻¹. The tolyl ring will also contribute to absorptions in this region.

N-H Bending: The N-H bending vibration is anticipated to be in the 1550-1650 cm⁻¹ range.

C-Cl Stretching: The C-Cl stretching vibration is typically observed in the fingerprint region, usually between 600 and 800 cm⁻¹, and can be a useful diagnostic peak.

C-N Stretching: The stretching vibration of the C-N bond connecting the tolyl group to the pyridazine ring is expected around 1200-1350 cm⁻¹.

Raman spectroscopy, being particularly sensitive to non-polar bonds, would complement the IR data. The symmetric vibrations of the aromatic rings and the C-Cl bond are expected to give rise to strong Raman scattering signals. For instance, the ring breathing modes of the pyridazine and tolyl rings would be prominent in the Raman spectrum.

Table 1: Predicted IR and Raman Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) |

|---|---|---|---|

| Secondary Amine (N-H) | Stretching | 3300-3500 | Weak |

| Aromatic C-H | Stretching | 3000-3100 | Strong |

| Aliphatic C-H (CH₃) | Stretching | 2850-2970 | Moderate |

| C=N, C=C (Ring) | Stretching | 1400-1600 | Strong |

| N-H | Bending | 1550-1650 | Weak |

| C-N | Stretching | 1200-1350 | Moderate |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide unequivocal proof of structure, including bond lengths, bond angles, and intermolecular interactions.

While a crystal structure for this compound is not publicly available, the Cambridge Crystallographic Data Centre (CCDC) contains the crystal structure of the related compound 3-amino-6-chloropyridazine (CCDC number 663692). nih.gov Analysis of this parent structure provides a foundation for understanding the potential solid-state conformation of the tolyl derivative.

For a related complex molecule, N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine, single-crystal X-ray diffraction analysis revealed a monoclinic space group P2₁/n with specific unit cell dimensions. mdpi.com This demonstrates the power of the technique to elucidate the detailed solid-state structure of complex chlorinated nitrogen heterocycles.

Should single crystals of this compound be obtained, X-ray diffraction analysis would be expected to reveal:

The planarity of the pyridazine ring.

The dihedral angle between the pyridazine ring and the tolyl ring, which would be a key conformational parameter.

The specific bond lengths of the C-Cl, C-N, and other bonds within the molecule.

The presence of any intermolecular interactions, such as hydrogen bonds involving the secondary amine and the pyridazine nitrogen atoms, or π-π stacking between the aromatic rings. These interactions are crucial in determining the crystal packing and physical properties of the compound.

Table 2: Hypothetical Crystallographic Data for this compound (based on related structures)

| Parameter | Expected Value/Information |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | e.g., P2₁/c, P-1 |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |

| Key Bond Lengths (Å) | C-Cl (~1.74), C-N (~1.38), Aromatic C-C (~1.39) |

| Dihedral Angle | Pyridazine-Tolyl Ring Angle |

Chromatographic Methods for Purity and Separation

Chromatographic techniques are indispensable for the separation, identification, and quantification of chemical compounds. For this compound, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most relevant methods for purity assessment and analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds. A reverse-phase HPLC (RP-HPLC) method would be the standard approach for analyzing this compound.

A typical RP-HPLC method would involve a C18 stationary phase and a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer (such as ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer). The separation is based on the differential partitioning of the analyte between the non-polar stationary phase and the polar mobile phase. Due to its relatively non-polar tolyl group, this compound would be well-retained on a C18 column.

For a structurally similar compound, 6-Chloro-N-nitropyridazin-3-amine, a reverse-phase HPLC method has been developed using a mobile phase of acetonitrile, water, and phosphoric acid. sielc.com This method can be adapted for this compound, with optimization of the mobile phase gradient to achieve optimal separation from any impurities or starting materials. Detection would typically be performed using a UV detector, set at a wavelength where the compound exhibits maximum absorbance, likely in the range of 254-280 nm due to the aromatic rings.

Table 3: Exemplar HPLC Method Parameters for this compound

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | e.g., 20-80% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 260 nm |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful combination of gas chromatography for separation and mass spectrometry for detection and identification. This technique is suitable for volatile and thermally stable compounds. Given the structure of this compound, it is likely to have sufficient volatility and thermal stability for GC-MS analysis.

In a GC-MS experiment, the sample is vaporized and introduced into a capillary column. Separation is achieved based on the compound's boiling point and its interaction with the stationary phase of the column. As the compound elutes from the column, it enters the mass spectrometer, where it is ionized (typically by electron impact, EI), and the resulting ions are separated based on their mass-to-charge ratio (m/z).

The mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. A key feature would be the isotopic pattern of the molecular ion due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), resulting in M⁺ and M+2 peaks. The fragmentation pattern would provide further structural information. Expected fragments would arise from the loss of a chlorine atom, the cleavage of the N-tolyl bond, and fragmentation of the pyridazine ring. The PubChem entry for the parent compound, 3-amino-6-chloropyridazine, indicates the availability of GC-MS data, which would show a similar characteristic isotopic pattern for the chlorine atom. nih.gov

Table 4: Predicted GC-MS Data for this compound

| Parameter | Expected Observation |

|---|---|

| Retention Time | Dependent on column and temperature program |

| Molecular Ion (M⁺) | m/z corresponding to C₁₁H₁₀ClN₃ |

| Isotopic Pattern | M⁺ and M+2 peaks in ~3:1 ratio |

Theoretical and Computational Chemistry Studies of 6 Chloro N M Tolylpyridazin 3 Amine

Quantum Chemical Calculations (DFT, Ab Initio)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the intrinsic properties of molecules like 6-Chloro-N-m-tolylpyridazin-3-amine. These calculations offer a detailed understanding of the electronic structure, reactivity, and conformational preferences of the compound.

Electronic Structure Analysis

The electronic structure of this compound can be elucidated using DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)). Such analyses reveal the distribution of electrons within the molecule and provide insights into its stability and reactivity. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity. For similar pyridazine (B1198779) derivatives, DFT calculations have been used to determine these frontier molecular orbitals, providing a basis for understanding their chemical behavior. researchgate.netresearchgate.net

A hypothetical representation of the type of data generated from such an analysis is presented below:

| Parameter | Calculated Value (hypothetical) | Significance |

| HOMO Energy | -6.5 eV | Indicates the ability to donate electrons. |

| LUMO Energy | -1.8 eV | Indicates the ability to accept electrons. |

| HOMO-LUMO Gap | 4.7 eV | Relates to chemical reactivity and stability. |

| Dipole Moment | 3.2 D | Influences solubility and intermolecular interactions. |

Reactivity Predictions (e.g., Fukui Functions)

Fukui functions are conceptual DFT descriptors that help in predicting the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. By analyzing the Fukui functions for this compound, one can identify which atoms are most susceptible to chemical modification. For instance, these calculations can pinpoint the specific atoms on the pyridazine ring or the tolyl group that are most likely to participate in reactions. This information is invaluable for designing synthetic routes and for understanding the metabolic pathways of the compound.

Conformational Analysis and Energetics

The three-dimensional shape of this compound is crucial for its interaction with biological targets. Conformational analysis using quantum chemical methods can identify the most stable conformations (lowest energy states) of the molecule. By calculating the potential energy surface as a function of key dihedral angles (e.g., the bond connecting the amine to the pyridazine ring and the bond connecting the amine to the tolyl group), researchers can determine the preferred spatial arrangement of the different parts of the molecule. These studies provide insights into the flexibility of the molecule and the energy barriers between different conformations.

Molecular Dynamics Simulations for Conformational Landscapes and Solvent Interactions

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of this compound over time, providing a more realistic picture of its conformational landscape and its interactions with the surrounding environment, such as a solvent. These simulations can reveal how the molecule flexes and changes shape in solution and how solvent molecules arrange themselves around it. Understanding these solvent interactions is crucial for predicting the compound's solubility and its behavior in biological systems.

Molecular Docking and Ligand-Protein Interaction Modeling (for understanding binding principles)

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. For this compound, docking studies can be performed to understand how it might interact with various protein targets, such as kinases, which are often implicated in cancer. nih.gov These studies can reveal key binding interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, that contribute to the binding affinity. For example, the nitrogen atoms in the pyridazine ring can act as hydrogen bond acceptors, while the tolyl group can engage in hydrophobic interactions.

A hypothetical table summarizing the results of a docking study is shown below:

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Types of Interactions |

| Tyrosine Kinase (e.g., VEGFR2) | -8.5 | CYS919, ASP1046 | Hydrogen bonds, hydrophobic interactions |

| Cyclin-Dependent Kinase (e.g., CDK2) | -7.9 | LEU83, LYS33 | Hydrophobic interactions, hydrogen bond |

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling Methodologies

QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For pyridazine derivatives, QSAR models can be developed to predict the activity of new, unsynthesized compounds based on various molecular descriptors. These descriptors can include electronic properties (from DFT), steric parameters, and hydrophobic characteristics.

Pharmacophore modeling, a related technique, focuses on identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific target. A pharmacophore model for a class of pyridazine inhibitors might include features like a hydrogen bond acceptor, a hydrogen bond donor, a hydrophobic group, and an aromatic ring, along with specific distances and angles between them. nih.govacs.orgacs.org Such models are instrumental in virtual screening campaigns to identify new potential drug candidates from large chemical libraries.

A hypothetical pharmacophore model for pyridazine-based inhibitors might include:

One hydrogen bond acceptor (e.g., a pyridazine nitrogen).

One aromatic ring feature (the tolyl group).

One hydrophobic feature.

These computational approaches, from quantum mechanics to molecular modeling, provide a powerful framework for understanding the chemical and biological properties of this compound, accelerating its development from a chemical entity to a potential therapeutic agent.

Development of QSAR Models for Pyridazine Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that seeks to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For pyridazine derivatives, QSAR studies have been instrumental in identifying the key molecular features that influence their therapeutic effects.

One area of investigation has been the vasorelaxant activity of pyridazine derivatives. A study on a series of 3,6-disubstituted pyridazines led to the development of a statistically significant 2D-QSAR model. nih.gov This model, which utilized CODESSA-Pro software, successfully correlated the vasorelaxant properties of the compounds with specific molecular descriptors. nih.gov The high correlation coefficient (R²) of 0.811782 from this study underscores the predictive power of the QSAR model for this class of compounds. nih.gov Such models are invaluable for predicting the activity of new, unsynthesized pyridazine derivatives, thereby prioritizing synthetic efforts.

In another therapeutic area, QSAR models have been developed for pyridazinone derivatives acting as acetylcholinesterase inhibitors, which are relevant for the treatment of Alzheimer's disease. nih.govdovepress.com These studies have employed various physicochemical parameters to derive QSAR equations that can predict the inhibitory concentration (IC₅₀) of the compounds. nih.govdovepress.com For instance, a QSAR equation was developed that linked the IC₅₀ value to the dipole moment and the solvent-accessible surface area (SASA), providing a quantitative understanding of how these properties affect the biological activity. nih.gov

The general approach in these QSAR studies involves the calculation of a wide range of molecular descriptors, including constitutional, topological, geometrical, and electronic parameters. These descriptors are then correlated with the biological activity using statistical methods like multiple linear regression or partial least squares. The resulting models, once validated, can guide the design of new pyridazine derivatives with enhanced activity.

Table 1: Representative Molecular Descriptors Used in QSAR Studies of Pyridazine Derivatives

| Descriptor Type | Examples | Relevance |

| Constitutional | Molecular Weight, Number of atoms, Number of rings | Describes the basic composition and size of the molecule. |

| Topological | Wiener index, Kier & Hall indices | Quantifies molecular branching and connectivity. |

| Geometrical | Solvent-Accessible Surface Area (SASA), Molecular volume | Describes the three-dimensional shape and size of the molecule. |

| Electronic | Dipole moment, Highest Occupied Molecular Orbital (HOMO) energy, Lowest Unoccupied Molecular Orbital (LUMO) energy | Relates to the electronic distribution and reactivity of the molecule. |

Pharmacophore Elucidation for Target Interaction

Pharmacophore modeling is another powerful computational tool that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) necessary for a molecule to interact with a specific biological target. This approach is particularly useful when the three-dimensional structure of the target protein is unknown.

For pyridazinone derivatives, pharmacophore models have been successfully generated to understand their interaction with targets like acetylcholinesterase and phosphodiesterase 4 (PDE4). nih.govdovepress.comresearchgate.net In a study on acetylcholinesterase inhibitors, a five-point pharmacophore model (AHHRR) was developed, consisting of one hydrogen bond acceptor, two hydrophobic features, and two aromatic rings. nih.gov This model provides a clear 3D map of the key interaction points within the enzyme's active site.

Similarly, pharmacophore models have been instrumental in the discovery of potent PDE4 inhibitors among pyridazin-3-one derivatives. researchgate.net These models help in visualizing the crucial interactions between the ligand and the enzyme, guiding the design of new compounds with improved binding affinity and selectivity.

The general workflow for pharmacophore elucidation involves aligning a set of active compounds and identifying the common chemical features that are responsible for their biological activity. The resulting pharmacophore hypothesis can then be used to screen large chemical databases for new molecules that match the model, a process known as virtual screening.

Table 2: Common Pharmacophoric Features Identified in Pyridazine Derivatives

| Pharmacophoric Feature | Description | Potential Role in Target Interaction |

| Hydrogen Bond Acceptor (HBA) | An atom or group that can accept a hydrogen bond. | The nitrogen atoms of the pyridazine ring are common HBAs. |

| Hydrogen Bond Donor (HBD) | An atom or group that can donate a hydrogen bond. | The amine group in this compound can act as an HBD. |

| Hydrophobic (HY) | A nonpolar region of the molecule. | The tolyl group contributes to hydrophobic interactions. |

| Aromatic Ring (AR) | A planar, cyclic, conjugated system. | The pyridazine and tolyl rings can engage in π-π stacking interactions. |

Cheminformatics and Data Mining for Pyridazine Libraries

Cheminformatics and data mining techniques are increasingly being used to analyze large collections of chemical compounds, known as chemical libraries. These approaches can help in understanding the diversity of a library, identifying promising lead compounds, and predicting the properties of new molecules.

The synthesis of diverse libraries of pyridazine derivatives is a key strategy in drug discovery. nih.gov Cheminformatics tools can be used to analyze the structural diversity of these libraries, ensuring a broad coverage of the chemical space. researchgate.net Techniques such as clustering and similarity searching can help in selecting a representative subset of compounds for biological screening.

Furthermore, data mining of existing chemical databases can reveal novel pyridazine-containing compounds with potential biological activity. By searching for compounds with similar structural features to known active pyridazines, researchers can identify new starting points for drug discovery programs.

The physicochemical properties of pyridazine derivatives, such as lipophilicity (LogP) and topological polar surface area (TPSA), are crucial for their drug-like properties. Cheminformatics tools can be used to calculate these properties for large libraries of compounds, allowing for the filtering of molecules with undesirable characteristics. This in silico filtering can significantly reduce the number of compounds that need to be synthesized and tested, saving time and resources.

In essence, cheminformatics and data mining provide a powerful set of tools for navigating the vast chemical space of pyridazine derivatives, accelerating the discovery of new and effective therapeutic agents.

Reactivity and Chemical Transformations of 6 Chloro N M Tolylpyridazin 3 Amine

Reaction Pathways Involving the Pyridazine (B1198779) Ring System

The pyridazine ring in 6-Chloro-N-m-tolylpyridazin-3-amine is an electron-deficient heteroaromatic system, which influences its reactivity towards both electrophilic and nucleophilic reagents. The nitrogen atoms in the ring decrease the electron density, making it susceptible to nucleophilic attack.

The presence of the chloro and amino groups further modulates the reactivity of the pyridazine core. The chlorine atom, being electron-withdrawing, enhances the electrophilicity of the ring, while the amino group, being electron-donating, can direct incoming electrophiles. For instance, nitration of related imidazo[1,2-b]pyridazine (B131497) systems, which share the pyridazine core, has been shown to occur at specific positions on the imidazo (B10784944) portion, demonstrating the directing effects of the heterocyclic system. mdpi.com

Cyclocondensation reactions are also a key feature of pyridazine chemistry. For example, 3-amino-6-chloropyridazine (B20888) can react with 1,3-dichloroacetone (B141476) to form a new fused ring system, 6-chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine. mdpi.com This highlights the potential of the pyridazine nitrogen atoms to participate in ring-forming reactions.

Functional Group Interconversions of the Chloro Substituent

The chlorine atom at the 6-position of the pyridazine ring is a key handle for introducing molecular diversity. It is susceptible to nucleophilic substitution, allowing for its replacement with a variety of other functional groups.

Nucleophilic Substitution Reactions:

The chloro group can be displaced by various nucleophiles. Common reagents for this transformation include sodium hydroxide (B78521) or potassium carbonate in a polar solvent like dimethyl sulfoxide (B87167) (DMSO). This can lead to the formation of hydroxylated or alkoxylated pyridazine derivatives. Similarly, amines can be used to displace the chloride, as seen in the synthesis of related pyridazinone derivatives where various aliphatic and cyclic amines were reacted with a dichloropyridazinone precursor. cbijournal.com

Cross-Coupling Reactions:

The chloro substituent also enables participation in palladium-catalyzed cross-coupling reactions, a powerful tool for forming carbon-carbon and carbon-heteroatom bonds. Although aryl chlorides are generally less reactive than the corresponding bromides or iodides, advancements in catalyst design have made their use in these reactions more feasible. uwindsor.ca

Suzuki-Miyaura Coupling: This reaction couples the chloropyridazine with a boronic acid or ester in the presence of a palladium catalyst to form a biaryl compound. uwindsor.ca This is a widely used method for creating complex molecular architectures.

Heck Reaction: In the Heck reaction, the chloropyridazine can be coupled with an alkene.

Sonogashira Coupling: This involves the coupling of the chloropyridazine with a terminal alkyne, catalyzed by palladium and copper complexes. nih.gov

Buchwald-Hartwig Amination: This reaction allows for the formation of new C-N bonds by coupling the chloropyridazine with an amine.

The choice of ligands for the palladium catalyst is crucial for the success of these reactions, with electron-rich and sterically hindered phosphine (B1218219) ligands often being effective for activating the C-Cl bond. uwindsor.ca

Reactions at the Amine Nitrogen and Tolyl Moiety

The exocyclic amine group and the tolyl ring also present opportunities for further chemical modification.

Reactions at the Amine Nitrogen:

The amine nitrogen in this compound is nucleophilic and can undergo a variety of reactions. It can be acylated, alkylated, or sulfonylated to introduce new functional groups. The basicity of this nitrogen, with a predicted pKa of 3.79, will influence its reactivity in these transformations.

Reactions of the Tolyl Moiety:

The tolyl group, while generally less reactive than the pyridazine core, can undergo electrophilic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions. The methyl group on the tolyl ring is an ortho-, para-director, meaning that incoming electrophiles will preferentially add to the positions ortho and para to the methyl group.

Regioselectivity and Chemoselectivity in Transformations

When a molecule contains multiple reactive sites, as is the case with this compound, controlling the regioselectivity and chemoselectivity of reactions is paramount.

Regioselectivity: This refers to the preferential reaction at one position over another. For instance, in nucleophilic substitution reactions on the pyridazine ring, the position of attack can be influenced by the electronic effects of the existing substituents. In the synthesis of 4-chloro-5-(aliphatic/cyclic saturated amino)-2-p-tolyl-(2H)-pyridazin-3-one derivatives, the incoming amine selectively displaced the chlorine at the 5-position of the pyridazinone ring. cbijournal.com

Chemoselectivity: This refers to the preferential reaction of one functional group over another. For example, in a molecule containing both a chloro group and a sulfone group, the choice of nucleophile and reaction conditions can determine which group is displaced. researchgate.net In the case of this compound, a mild nucleophile might selectively react with the more labile chloro group, leaving the amine and tolyl groups untouched. Conversely, under different conditions, the amine group could be the primary site of reaction.

The interplay of steric and electronic factors governs the outcome of these selective transformations. For example, sterically bulky nucleophiles may preferentially react at the less hindered position.

Catalytic Reactions Utilizing this compound as a Substrate

As mentioned previously, this compound is an excellent substrate for palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the construction of complex molecules from simpler precursors.

The general mechanism for these reactions involves a catalytic cycle with a palladium(0) species. youtube.com The cycle typically consists of three main steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-chlorine bond of the pyridazine ring, forming a palladium(II) intermediate.

Transmetalation (for Suzuki, Negishi, etc.) or Carbopalladation (for Heck): The second coupling partner (e.g., an organoboron compound in the Suzuki reaction or an organozinc compound in the Negishi reaction) transfers its organic group to the palladium center. youtube.comnih.gov

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst. youtube.com

The efficiency and success of these catalytic reactions depend heavily on the choice of catalyst, ligands, base, and solvent. Recent developments have focused on creating more active and stable catalysts that can facilitate the coupling of less reactive aryl chlorides at lower catalyst loadings and under milder conditions, including in aqueous media. uwindsor.cayoutube.com

Table of Catalytic Reactions

| Reaction Name | Coupling Partner | Catalyst System (Example) | Product Type |

| Suzuki-Miyaura Coupling | Boronic acid/ester | Pd(PPh₃)₄ / Na₂CO₃ | Biaryl compounds |

| Heck Reaction | Alkene | Pd(OAc)₂ / P(o-tolyl)₃ | Substituted alkenes |

| Sonogashira Coupling | Terminal alkyne | PdCl₂(PPh₃)₂ / CuI / Et₃N | Aryl alkynes |

| Buchwald-Hartwig Amination | Amine | Pd₂(dba)₃ / BINAP | N-Aryl amines |

| Negishi Coupling | Organozinc reagent | Pd(dba)₂ / SPhos | Biaryl or alkyl-aryl compounds |

Mechanistic Investigations of 6 Chloro N M Tolylpyridazin 3 Amine Chemical and Molecular Level

Mechanistic Pathways of its Synthesis and Derivatization

The synthesis of 6-Chloro-N-m-tolylpyridazin-3-amine is primarily achieved through a nucleophilic aromatic substitution reaction. The most common and direct pathway involves the reaction of a suitable 6-chloropyridazine precursor with m-toluidine (B57737).

Primary Synthesis Route:

The principal synthesis starts with 3-amino-6-chloropyridazine (B20888), which serves as the pyridazine (B1198779) backbone. This precursor is reacted with m-toluidine. The reaction mechanism is a nucleophilic substitution where the amino group of m-toluidine acts as the nucleophile, displacing a leaving group on the pyridazine ring. A more common industrial approach, however, would likely involve the direct reaction of 3,6-dichloropyridazine (B152260) with m-toluidine, where one of the chlorine atoms is substituted by the m-tolylamino group. The reaction is typically conducted at elevated temperatures in a polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile (B52724), or in an alcohol like ethanol.

The synthesis of the key intermediate, 3-amino-6-chloropyridazine, is itself an important mechanistic step. It is generally prepared by the amination of 3,6-dichloropyridazine. google.com This reaction involves the selective substitution of one chlorine atom by an amino group, which is possible due to the different reactivity of the two chlorine atoms on the pyridazine ring. The reaction is typically carried out using aqueous ammonia (B1221849) at high temperatures and pressures. google.comgoogle.com

Interactive Table: Synthesis Conditions for Pyridazine Derivatives

Select a reaction type from the dropdown menu to see typical conditions.

| Reaction Type | Reactants | Solvent | Conditions | Product | Reference |

|---|---|---|---|---|---|

| Amination | 3,6-Dichloropyridazine, Aqueous Ammonia | DMF/Acetonitrile | 30-180 °C, 5-26 hours | 3-Amino-6-chloropyridazine | google.com |

| Target Synthesis | 3-Amino-6-chloropyridazine, m-Toluidine | Ethanol or Methanol | Elevated Temperature | This compound | |

| Alternative Target Synthesis | 6-chloropyridazine, m-toluidine | DMF or Acetonitrile | Reflux | This compound |

Derivatization Pathways:

This compound can undergo several types of reactions for further derivatization, allowing for the creation of a library of related compounds.

Nucleophilic Substitution: The chlorine atom at the 6-position is susceptible to nucleophilic substitution. This allows for the introduction of various functional groups by reacting the compound with different nucleophiles, such as alkoxides, thiolates, or amines.

Coupling Reactions: The chloro-group also enables participation in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is a powerful tool for forming carbon-carbon bonds, allowing for the attachment of various aryl or vinyl groups by reacting the parent compound with a suitable boronic acid.

Oxidation and Reduction: The pyridazine ring and its substituents can be modified through oxidation or reduction under specific conditions to yield different derivatives. For example, N-oxidation of the pyridazine ring is a common transformation that can alter the electronic properties and biological activity of the molecule.

Molecular-Level Binding Mechanism Studies (e.g., enzyme inhibition mechanisms, receptor binding principles)

The interaction of this compound with biological targets is governed by the unique physicochemical properties of its pyridazine core and the influence of its substituents. nih.gov The pyridazine ring itself is an aromatic heterocycle endowed with features that are critical for molecular recognition. nih.gov

Key properties of the pyridazine ring influencing binding include:

High Dipole Moment: The pyridazine ring possesses the largest dipole moment among the diazine isomers (pyrimidine and pyrazine). This strong dipole facilitates favorable π-π stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine, Tryptophan) in a protein's binding pocket. nih.govblumberginstitute.org

Hydrogen Bonding Capacity: The two adjacent nitrogen atoms in the pyridazine ring are potent hydrogen bond acceptors. nih.gov This dual acceptor capability allows the ring to form robust, simultaneous hydrogen bonds with donor groups on a biological target, such as the backbone amides or side chains of amino acids. nih.gov

Weak Basicity: Pyridazine is a weak base. This property is advantageous as it ensures that the nitrogen atoms remain largely unprotonated at physiological pH, preserving their hydrogen bond acceptor capabilities. nih.gov

Role of Substituents in Modulating Molecular Interactions

The substituents at the 3- and 6-positions of the pyridazine ring are critical in fine-tuning the molecule's electronic and steric properties, which in turn dictates its interactions with biological targets. blumberginstitute.org

6-Chloro Group: The chlorine atom is a moderately deactivating, ortho-para directing group in electrophilic aromatic substitution, but on the electron-deficient pyridazine ring, its primary influence is as an electron-withdrawing group via induction. This electronic effect modulates the pKa and reactivity of the entire ring system. nih.gov The presence of the chloro group has been linked to enhanced biological activity in many pyridazine series. Furthermore, it increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes. The chlorine atom can also participate in halogen bonding, a non-covalent interaction with electron-rich atoms like oxygen or nitrogen, which can contribute to binding affinity.

N-m-tolyl Group: This substituent at the 3-amino position significantly influences the molecule's properties.

Steric Profile: The m-tolyl group provides moderate steric bulk, which can dictate the orientation of the molecule within a binding site and prevent non-productive binding modes.

Electronic Effect: The methyl group on the tolyl ring is a weak electron-donating group, which can subtly influence the electron density of the attached phenyl ring and the exocyclic amine.

Lipophilicity: As a hydrocarbon moiety, the tolyl group substantially increases the lipophilicity of the compound, favoring interactions with hydrophobic pockets in target proteins.

Hydrogen Bonding: The amine linker provides a hydrogen bond donor (the N-H group), which can form a critical hydrogen bond with an acceptor group on the target protein.

Interactive Table: Impact of Substituent Variation on Molecular Properties

Click on a property to see how different substituents might affect it.

| Substituent at Position 6 | Substituent at Position 3 | Key Property Change | Potential Impact on Interaction |

|---|---|---|---|

| -Cl (Chloro) | N-m-tolyl | Electron-withdrawing, lipophilic | Enhances binding affinity, potential for halogen bonding, modulates ring electronics. |

| -F (Fluoro) | N-m-tolyl | Strongly electron-withdrawing, smaller size | Alters electronic profile significantly, may form stronger H-bonds or different steric contacts. |

| -OCH3 (Methoxy) | N-m-tolyl | Electron-donating, H-bond acceptor | Changes electronic character, introduces H-bond acceptor, alters conformation. |

| -Cl (Chloro) | N-phenyl | Slightly less lipophilic, less steric bulk than m-tolyl | Reduces van der Waals interactions compared to m-tolyl, may alter binding orientation. |

| -Cl (Chloro) | N-H (Amine) | More polar, smaller | Increases polarity, loses hydrophobic interactions from the aryl group, gains H-bond donor/acceptor potential. |

Stereochemical Considerations in Pyridazine Reactivity

The parent compound, this compound, is an achiral molecule. Its core pyridazine ring is aromatic and therefore planar. However, stereochemistry becomes a crucial consideration in the context of its reactivity and the properties of its derivatives.

The planarity of the pyridazine ring is a key feature that influences its ability to participate in π-π stacking interactions with aromatic amino acid residues in a target protein. blumberginstitute.org The orientation of the substituents relative to this plane is also important. While free rotation exists around the C-N bond connecting the tolyl group, certain conformations may be energetically favored to minimize steric hindrance, which can impact binding.

Furthermore, the conformation of substituents on a pyridazine ring can be influenced by non-bonded interactions. For example, studies on alkoxy-pyridazines have shown that repulsive interactions between the lone pairs of electrons on the ring nitrogens and those on the proximal oxygen of the substituent can lead to a strong preference for an anti conformation. nih.gov A similar, albeit weaker, effect could influence the preferred orientation of the N-m-tolyl group.

While the parent molecule lacks a stereocenter, derivatization reactions can easily introduce chirality. For instance, if a substituent introduced via nucleophilic substitution or coupling contains a chiral center, the resulting products would be diastereomers or enantiomers. In such cases, the specific stereochemistry would almost certainly be critical for biological activity, as receptor and enzyme binding sites are themselves chiral. One stereoisomer would likely exhibit significantly higher affinity and activity than the other(s) due to a more optimal three-dimensional fit within the binding site. Therefore, any synthetic route producing chiral derivatives of this compound would require careful stereochemical control or separation of the resulting isomers to isolate the active compound.

Role of 6 Chloro N M Tolylpyridazin 3 Amine As a Research Scaffold

Utility in Fragment-Based Approaches for Chemical Probe Development

Fragment-based drug discovery (FBDD) is a method used to identify lead compounds for drug development by screening small chemical fragments. nih.govnih.gov These fragments, which typically have a low molecular weight, can bind to biological targets with low affinity but high ligand efficiency. nih.gov The pyridazine (B1198779) scaffold of 6-Chloro-N-m-tolylpyridazin-3-amine makes it a suitable candidate for FBDD.

The core pyridazine structure can serve as a starting point for the development of more complex molecules. Through techniques like scaffold hopping, where one core structure is replaced by another with similar binding properties, novel compounds with improved activity can be designed. researchgate.net The chloro and tolyl groups on this compound provide opportunities for further chemical modification to enhance binding affinity and selectivity for a specific biological target.

Scaffold Design and Modification Strategies in Advanced Organic Synthesis

The synthesis of this compound and its analogs can be achieved through various organic synthesis methods. A common approach involves the reaction of a 6-chloropyridazine derivative with m-toluidine (B57737). Advanced synthetic strategies allow for the modification of the pyridazine scaffold to create a diverse library of compounds.

Key modification strategies include:

Nucleophilic Substitution: The chlorine atom at the 6-position is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can be used to form new carbon-carbon bonds, enabling the attachment of different aryl or alkyl groups. mdpi.com

Cyclization Reactions: The pyridazine ring itself can be constructed through cyclization reactions of 1,4-dicarbonyl precursors with hydrazine (B178648). mdpi.com

These synthetic methods provide a robust platform for creating a wide range of pyridazine derivatives with tailored properties for specific research applications. organic-chemistry.orgrsc.org The ability to systematically modify the scaffold is crucial for structure-activity relationship (SAR) studies, which aim to understand how chemical structure influences biological activity. nih.gov

Below is a table summarizing some synthetic approaches for pyridazine derivatives:

| Reaction Type | Description | Key Reagents | Reference |

| Nucleophilic Substitution | Replacement of the chloro group with other functionalities. | Sodium hydroxide (B78521), potassium carbonate | |

| Suzuki-Miyaura Coupling | Formation of C-C bonds to attach new organic groups. | Palladium catalysts, boronic acids | mdpi.com |

| Aza-Diels-Alder Reaction | Cycloaddition reaction to form the pyridazine ring. | 1,2,3-triazines, 1-propynylamines | organic-chemistry.org |

| Cyclocondensation | Ring formation from acyclic precursors. | 1,3-dichloroacetone (B141476), 3-amino-6-chloropyridazine (B20888) | mdpi.com |

Application in Supramolecular Chemistry Research

The pyridazine ring's planar structure and ability to participate in π-π stacking interactions make it a valuable component in supramolecular chemistry. rsc.orgrsc.org These interactions can lead to the self-assembly of pyridazine-containing molecules into well-defined nanostructures. rsc.org

For instance, helical oligomers containing pyridine (B92270) and pyridazine units have been shown to self-assemble into supramolecular nanochannels. rsc.org These nanochannels can recognize and transport ions, and their formation can be controlled by modulating the folded and unfolded states of the oligomers. rsc.org The principles demonstrated in such systems suggest that derivatives of this compound could be designed to form specific supramolecular architectures with potential applications in sensing, catalysis, and materials science.

Pyridazines in Material Science Research (Theoretical/Conceptual)

The inherent properties of the pyridazine ring system suggest its potential utility in the development of advanced materials. liberty.edu The planar structure and nitrogen content are key features that can be exploited in the design of energetic materials and organic semiconductors. rsc.orgliberty.edu

Energetic Materials: Nitrogen-rich heterocycles like pyridazine are investigated for their potential as high-energy-density materials (HEDMs). rsc.org The planar nature of the pyridazine ring can facilitate dense crystal packing through π-π stacking, which is a desirable characteristic for energetic compounds. rsc.org

Organic Semiconductors: Pyridazines are organic, aromatic, heterocyclic compounds that are planar and contain nitrogen, making them candidates for use as semiconductors. liberty.edu Research has focused on synthesizing and characterizing pyridazine derivatives to build a library of compounds for potential use in electronic and optoelectronic devices. liberty.edu The electronic properties of these materials can be tuned by modifying the substituents on the pyridazine ring. mdpi.com

While specific research on this compound in these areas is not extensively documented, the foundational properties of the pyridazine scaffold provide a strong theoretical basis for its potential application in material science.

Conceptual Frameworks for Biological Target Identification through Pyridazine Analogs

The pyridazine scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that can bind to multiple biological targets with high affinity. nih.gov This makes pyridazine analogs, including those derived from this compound, valuable tools for identifying new biological targets for therapeutic intervention.

One approach to target identification is through the use of chemical probes. A pyridazine-based compound can be modified with a reactive group or a tag to allow for affinity-based purification of its binding partners from cell lysates. nih.gov By identifying the proteins that bind to the pyridazine analog, researchers can uncover novel targets and pathways involved in disease processes. nih.gov

Furthermore, the systematic synthesis and screening of a library of pyridazine analogs against various biological assays can help to establish structure-activity relationships. nih.gov This information is crucial for understanding how modifications to the pyridazine scaffold affect target binding and biological activity, ultimately guiding the design of more potent and selective drugs. nih.govacs.org For example, the introduction of a 4-fluorophenyl group to a pyridazine scaffold has been investigated for its potential to inhibit JNK1, a protein kinase involved in cancer. acs.org

Future Research Directions and Emerging Trends for 6 Chloro N M Tolylpyridazin 3 Amine Studies

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of pyridazine (B1198779) derivatives is undergoing a transformation toward more efficient and environmentally responsible methods. Future research is focused on overcoming the limitations of traditional synthesis, which often involves expensive and toxic metal catalysts and harsh reaction conditions. mdpi.com

Key emerging strategies include: